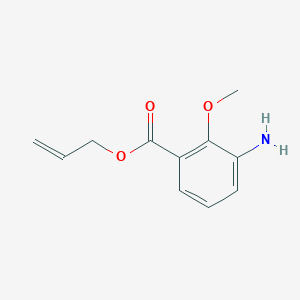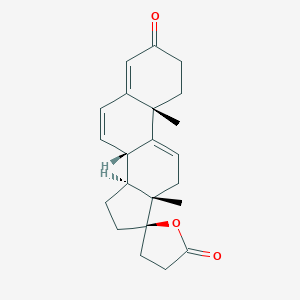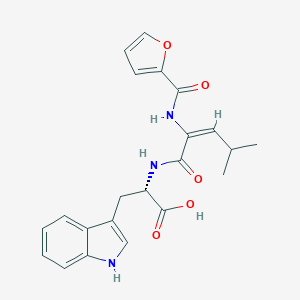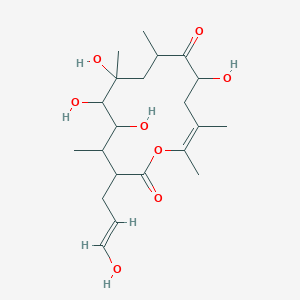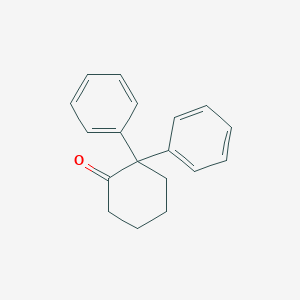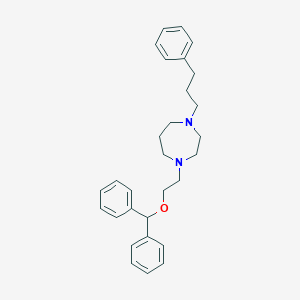
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, it has been found to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine is not fully understood. However, it has been proposed to have multiple targets, including histamine receptors, mitochondrial targets, and NMDA receptors. 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to increase mitochondrial respiration, reduce oxidative stress, and enhance synaptic plasticity. It has also been found to modulate the activity of NMDA receptors, which are involved in learning and memory.
Effets Biochimiques Et Physiologiques
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to have various biochemical and physiological effects in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. It has also been found to reduce the levels of amyloid beta, which is a key pathological feature of Alzheimer's disease. In addition, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to reduce the levels of pro-inflammatory cytokines, which are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has several advantages for lab experiments. It has a low molecular weight, which allows it to easily cross the blood-brain barrier and reach the brain. It also has a long half-life, which allows for sustained effects. However, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has a complex mechanism of action, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. Additionally, there is a need to develop more effective formulations of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine that can improve its solubility and bioavailability. Finally, there is a need for larger, well-designed clinical trials to confirm its therapeutic effects in various neurological disorders.
Méthodes De Synthèse
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine can be synthesized using a multi-step process that involves the reaction of diphenylmethyl chloride with 2-(2-methoxyethoxy)ethylamine to form 1-(2-(diphenyl)methoxy)ethyl-2-(2-methoxyethoxy)ethylamine. This intermediate is then reacted with 3-phenylpropylchloride to form the final product, 1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine.
Applications De Recherche Scientifique
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been found to have neuroprotective, neurotrophic, and anti-inflammatory properties. In clinical trials, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been shown to improve cognitive function and activities of daily living in patients with Alzheimer's disease and Huntington's disease. It has also been found to improve motor function in patients with Parkinson's disease.
Propriétés
Numéro CAS |
150151-14-7 |
|---|---|
Nom du produit |
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine |
Formule moléculaire |
C29H36N2O |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)-1,4-diazepane |
InChI |
InChI=1S/C29H36N2O/c1-4-12-26(13-5-1)14-10-19-30-20-11-21-31(23-22-30)24-25-32-29(27-15-6-2-7-16-27)28-17-8-3-9-18-28/h1-9,12-13,15-18,29H,10-11,14,19-25H2 |
Clé InChI |
IRSSQYPVPPWBSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Autres numéros CAS |
150151-14-7 |
Synonymes |
1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine LR 1111 LR-1111 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



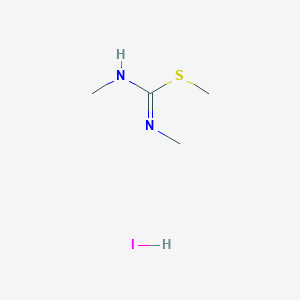
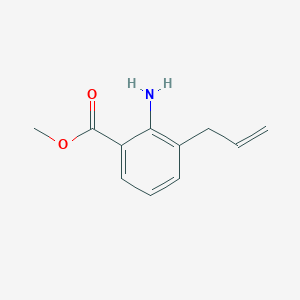
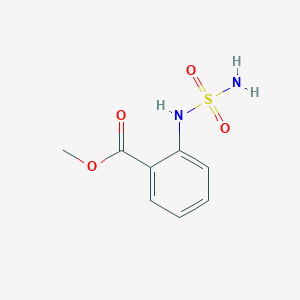
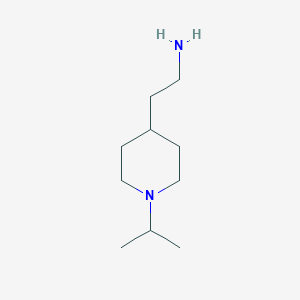
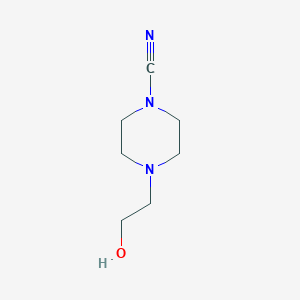
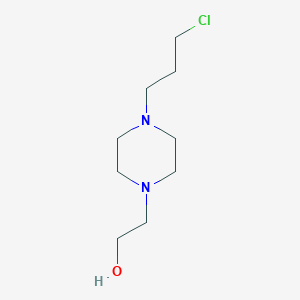
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

